Methyl pyrazolo[1,5-a]pyridine-5-carboxylate chemical properties
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate chemical properties
This comprehensive technical guide details the chemical properties, synthesis, and applications of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate .
[1][2][3][4]
Executive Summary
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (CAS: 1101120-07-3 ) is a bicyclic heteroaromatic scaffold increasingly utilized in medicinal chemistry as a bioisostere of indole and azaindole.[1] Distinguished by its bridgehead nitrogen and electron-deficient pyridine ring fused to an electron-rich pyrazole, this compound serves as a critical intermediate in the development of kinase inhibitors (e.g., Pim-1, Aurora) and anti-parasitic agents. Its C-5 ester functionality provides a versatile handle for divergent synthesis, allowing rapid access to focused chemical libraries.
Part 1: Structural & Physicochemical Profile
The pyrazolo[1,5-a]pyridine core is planar and aromatic, with 10
Physicochemical Properties
| Property | Data | Notes |
| IUPAC Name | Methyl pyrazolo[1,5-a]pyridine-5-carboxylate | |
| CAS Number | 1101120-07-3 | |
| Molecular Formula | C | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| LogP (Calc) | ~1.42 | Moderate lipophilicity; good membrane permeability |
| H-Bond Acceptors | 3 (N1, N2, Carbonyl O) | N1 is the bridgehead; N2 is pyridine-like |
| H-Bond Donors | 0 | Requires functionalization for donor capability |
| Electronic Character | Dipolar; C-3 is nucleophilic; C-5 is electrophilic | Ester withdraws density from the pyridine ring |
Electronic Distribution & Reactivity Hotspots
-
C-3 Position (Nucleophilic): The pyrazole ring is electron-rich. The C-3 position is highly susceptible to electrophilic aromatic substitution (EAS), such as halogenation or formylation.
-
C-5 Position (Electrophilic): The ester group renders this position susceptible to nucleophilic attack (hydrolysis, amidation) and reduction.
-
C-7 Position (Steric/Electronic): Proximity to the bridgehead nitrogen makes C-7 distinct; it is a target for C-H activation strategies.
Part 2: Synthetic Routes & Methodologies
The synthesis of the 5-carboxylate isomer specifically requires starting with a pre-functionalized pyridine precursor to ensure correct regiochemistry. The most robust route involves the [3+2] cycloaddition of N-aminopyridinium ylides .
Primary Synthesis: The N-Amination/Cyclization Route
This protocol ensures the ester remains at the C-5 position (derived from the C-4 position of the starting pyridine).
Step 1: N-Amination of Methyl Isonicotinate The starting material, methyl isonicotinate, is reacted with an aminating agent to form the N-aminopyridinium salt.
-
Reagents:
-Mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine- -sulfonic acid (HOSA). -
Conditions: DCM or Water, 0°C to RT.
-
Intermediate: 1-Amino-4-(methoxycarbonyl)pyridinium salt.
Step 2: [3+2] Cycloaddition The salt is treated with a base (to generate the N-aminide dipole in situ) and a C2-synthon (alkyne or alkene equivalent).
-
Reagents: Potassium carbonate (K
CO ), Dimethylformamide (DMF). -
Dipolarophile: Propiolic acid derivatives or Acetylene equivalents.
-
Mechanism: 1,3-Dipolar cycloaddition followed by aromatization.
Diagram 1: Synthetic Pathway
Caption: Regioselective synthesis starting from methyl isonicotinate ensures the ester is positioned at C-5.
Part 3: Reactivity & Functionalization Strategies
Once synthesized, the scaffold offers three orthogonal points for diversification, essential for SAR (Structure-Activity Relationship) studies.
C-3 Functionalization (Electrophilic Aromatic Substitution)
The C-3 position is the most electron-rich site.
-
Halogenation: Reaction with NIS (N-iodosuccinimide) or NBS yields the 3-iodo or 3-bromo derivative. These are critical precursors for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
-
Protocol: 1.0 eq Substrate + 1.1 eq NIS in Acetonitrile at RT for 2h
3-Iodo product.
-
-
Formylation: Vilsmeier-Haack reaction (POCl
/DMF) installs an aldehyde at C-3.
C-5 Ester Manipulation
The ester group allows for transformation into diverse functional groups:
-
Hydrolysis: LiOH in THF/H
O yields the carboxylic acid (Precursor for amide coupling). -
Amidation: Direct aminolysis or coupling via the acid allows introduction of solubilizing groups (e.g., piperazines, morpholines).
-
Reduction: LiAlH
or DIBAL-H yields the primary alcohol, which can be oxidized to the aldehyde or converted to a halide.
C-7 Functionalization (C-H Activation)
The C-7 proton is acidic and sterically accessible.
-
Direct Arylation: Pd-catalyzed C-H activation can install aryl groups at C-7, a strategy often used to mimic the geometry of known kinase inhibitors.
Diagram 2: Reactivity Map
Caption: Orthogonal reactivity profile allowing regioselective modification at C-3, C-5, and C-7.[2]
Part 4: Experimental Protocols
Protocol A: Hydrolysis to Pyrazolo[1,5-a]pyridine-5-carboxylic acid
This step is essential for converting the methyl ester into active pharmaceutical ingredients (amides).
-
Setup: Charge a round-bottom flask with Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (1.0 equiv).
-
Solvent: Add a 3:1 mixture of THF:Water (0.2 M concentration).
-
Reagent: Add Lithium Hydroxide monohydrate (LiOH·H
O, 2.0 equiv). -
Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS for disappearance of the ester (M+H 177) and appearance of the acid (M+H 163).
-
Workup: Acidify to pH ~3 with 1N HCl. The carboxylic acid typically precipitates. Filter the solid, wash with cold water, and dry under vacuum.
-
Yield: Expect >90% yield of a white solid.
Protocol B: C-3 Iodination
Prepares the scaffold for cross-coupling.
-
Dissolution: Dissolve the 5-carboxylate (1.0 equiv) in Acetonitrile (MeCN).
-
Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv) in one portion.
-
Reaction: Stir at RT for 2 hours.
-
Quench: Pour into saturated sodium thiosulfate solution to remove excess iodine.
-
Extraction: Extract with Ethyl Acetate (3x). Dry organics over Na
SO . -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Part 5: Medicinal Chemistry Applications
Kinase Inhibition
The pyrazolo[1,5-a]pyridine core is a proven ATP-competitive scaffold.
-
Binding Mode: The bridgehead nitrogen (N1) and the pyrazole nitrogen (N2) often act as a hinge-binding motif, mimicking the adenine ring of ATP.
-
Role of C-5 Substituent: The C-5 ester (or derived amide) projects into the solvent-exposed region of the kinase pocket, allowing for the attachment of solubilizing tails (e.g., morpholine, piperidine) which improve pharmacokinetic properties.
-
Targets: Used in inhibitors for Pim-1 , Aurora Kinases , and CDK families.
Anti-Parasitic Activity
Research indicates efficacy against kinetoplastid parasites. Derivatives of the 5-carboxylic acid have shown potency against Trypanosoma cruzi (Chagas disease) and Leishmania donovani, likely by inhibiting specific parasite kinases or metabolic enzymes.
References
-
Synthesis of Pyrazolo[1,5-a]pyridines : Organic Chemistry Portal. "Synthesis of pyrazolo[1,5-a]pyridines". Available at: [Link]
-
Scaffold Reactivity & Functionalization : Synlett. "Regioselective cycloaddition of N-aminopyridinium ylides". 2024, 35, 1551-1556.[3]
-
Medicinal Chemistry Applications : US Patent 8,871,754.[4] "Compounds and compositions for the treatment of parasitic diseases". (Describes Intermediate 1-5: Methyl pyrazolo[1,5-a]pyridine-5-carboxylate).[1][5][6] Available at:
-
General Properties : PubChem. "Pyrazolo[1,5-a]pyridine-5-carboxylic acid derivatives". Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. US8871754B2 - Compounds and compositions for the treatment of parasitic diseases - Google Patents [patents.google.com]
- 5. 104468-87-3 | Pyrazolo[1,5-a]pyridine-5-carboxylic acid | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 6. Pyrazolopyridines [chemenu.com]
